molecular formula C12H15NO4 B1395528 Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 56517-53-4

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B1395528
CAS RN: 56517-53-4
M. Wt: 237.25 g/mol
InChI Key: LOGDXXVRFXBURG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as EHQC, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields . EHQC belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of EHQC involves a series of chemical reactions. In one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process leads readily and efficiently to heterocyclic enamines .


Molecular Structure Analysis

The molecular structure of EHQC was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . This analysis provides insights into the molecular configurations and structural properties of these compounds.


Chemical Reactions Analysis

EHQC participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines .

Scientific Research Applications

Synthesis and Structural Studies

  • Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate and similar compounds have been synthesized and analyzed for their crystal structures. These studies provide insights into the molecular configurations and structural properties of these compounds (Steiger et al., 2020).

Chemical Synthesis Methods

  • Research has focused on developing convenient methods for synthesizing these compounds, often through one-pot condensations and other efficient chemical processes. This is pivotal for their potential applications in various fields (Dyachenko & Dyachenko, 2015).

Thermolysis and Chemical Behavior

  • Studies have examined the behavior of ethyl esters of similar compounds under thermolysis conditions. Understanding these reactions is crucial for potential applications in material science and pharmaceuticals (Украинец et al., 2013).

Green Chemistry Applications

  • Research has also explored the synthesis of these compounds using principles of green chemistry. This approach is significant for sustainable and environmentally friendly chemical production (Ukrainets et al., 2013).

Antibacterial Potential

  • Some derivatives of these compounds have been investigated for their antibacterial properties. This is important for developing new antibiotics or antibacterial agents (Balaji et al., 2013).

Hydrolytic Behavior

  • The hydrolytic opening of quinoline rings in related compounds has been studied, providing valuable information for chemical synthesis and pharmaceutical applications (Shemchuk et al., 2010).

Spectroscopic Characterization

  • Spectroscopic studies, including FT-IR, FT-Raman, and DFT computations, have been conducted to understand the molecular and reactive properties of these compounds. Such studies are critical for their application in various scientific fields (Ranjith et al., 2017).

properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h2-6H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGDXXVRFXBURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(CCCC2)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Synthesis routes and methods

Procedure details

A mixture of a 60:40 mixture of the ethyl and methyl esters of 2-amino cyclohex-1-ene carboxylic acid (47.2g; 0.29 mole) and diethyl malonate (46,4g; 0.29 mole) were added to a solution of sodium (7.2g; 0.29 mole) in ethanol (145 ml) stirred at ca 110° C for 30 hrs. in an autoclave. The product was acidified with 5N HCl to pH 4.0 and diluted with water. The precipitated ester was filtered off and recrystallised from ethanol with charcoalisation, m.p. 236° - 7°(d).
[Compound]
Name
ethyl and methyl esters
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0 (± 1) mol
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reactant
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47.2 g
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reactant
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0.29 mol
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reactant
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7.2 g
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reactant
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145 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Citations

For This Compound
3
Citations
G Rodriguez-Vega, G Aguirre, D Chávez - IUCrData, 2019 - scripts.iucr.org
In the title compound, C12H14ClNO3, the aliphatic ring of the hexahydroquinoline system adopts a half-chair conformation while the ethyl carboxylate substituent is inclined to the …
Number of citations: 4 scripts.iucr.org
T Ohashi, Y Oguro, T Tanaka, Z Shiokawa… - Bioorganic & medicinal …, 2012 - Elsevier
We recently reported the discovery of the novel pyrrolo[3,2-c]quinoline-4-one derivative 1 as a potent inhibitor of Hedgehog (Hh) pathway signaling. However, the PK evaluation of 1 at …
Number of citations: 88 www.sciencedirect.com
T Ohashi - JOURNAL OF SYNTHETIC …, 2017 - … CHEM JPN CHEMISTRY HALL, 1-5 …
Number of citations: 2

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